2-(benzylsulfanyl)-N-cyclopentyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4OS/c29-24(19-30-18-20-6-2-1-3-7-20)28(22-8-4-5-9-22)17-16-27-15-12-23(26-27)21-10-13-25-14-11-21/h1-3,6-7,10-15,22H,4-5,8-9,16-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBBPAXRDFFPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)CSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-cyclopentyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide typically involves multiple steps:
Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.
Cyclopentylamine Addition: Cyclopentylamine is then reacted with the benzylsulfanyl intermediate to form N-cyclopentyl-benzylsulfanyl.
Pyrazole Formation: The pyrazole ring is synthesized separately through the reaction of hydrazine with an appropriate diketone.
Coupling Reaction: The pyrazole derivative is then coupled with the N-cyclopentyl-benzylsulfanyl intermediate using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 2-(benzylsulfanyl)-N-cyclopentyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide. For instance, derivatives of sulfonamides have shown significant activity against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa. These compounds were evaluated using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, demonstrating their potential as effective antimicrobial agents .
Anticancer Properties
The anticancer potential of this compound class is also notable. Research indicates that structurally related acetamides exhibit cytotoxic effects against cancer cell lines. For example, studies on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides revealed promising results in inhibiting cell proliferation in various cancers. The mechanism of action often involves the induction of apoptosis and inhibition of key enzymes involved in cancer cell metabolism .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored extensively. Research on sulfonamide derivatives has demonstrated their effectiveness as inhibitors of enzymes such as isocitrate lyase and pantothenate synthetase, which are crucial for the survival of pathogenic bacteria like Mycobacterium tuberculosis. This suggests that this compound could serve as a lead compound for developing new antitubercular agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Variations in the substituents on the benzyl and pyridine rings can significantly alter biological activity. For instance, modifications to the cyclopentyl group or the acetamide linker may enhance solubility and bioavailability, leading to improved therapeutic outcomes .
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A series of new thiopyrimidine–benzenesulfonamide compounds were synthesized and evaluated for their antimicrobial properties. The study highlighted the importance of structural modifications in enhancing biological activity .
- Anticancer Activity : A study focused on benzimidazole derivatives demonstrated their potential as anticancer agents through extensive in vitro testing against various cancer cell lines, indicating a promising avenue for further research into related compounds .
- Enzyme Inhibition Studies : Research on new sulfonamide derivatives showed significant inhibition of mycobacterial enzymes, suggesting that similar mechanisms could be explored with this compound .
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the pyridinyl and pyrazolyl groups suggests potential interactions with nucleic acids or proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Key Limitations :
- Structural Ambiguity : The target compound’s pyridinyl-pyrazole group may overlap with I12’s pyrimidinyl-thiophene motif, but functional group comparisons (e.g., sulfanyl vs. thiophene) are absent .
Critical Analysis of Evidence
- : Discusses software for crystallography (SHELX), unrelated to the compound’s pharmacology or structural analogs .
- : Lists compound IDs (I11–I15) but omits experimental data, rendering comparisons speculative .
Recommendations for Further Research
To fulfill the query’s requirements, the following steps are necessary:
Access Primary Literature : Search PubMed, SciFinder, or Reaxys for studies on the target compound’s synthesis, bioactivity, and structural analogs.
Compare Pharmacophores : Analyze substituent effects (e.g., benzylsulfanyl vs. methylthio in I13) on target binding or solubility.
Include Quantitative Data : Tabulate parameters like logP, IC50, or metabolic stability for benchmarking.
Biological Activity
The compound 2-(benzylsulfanyl)-N-cyclopentyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₃₁N₃OS
- Molecular Weight : 345.54 g/mol
This compound features a benzylsulfanyl group, a cyclopentyl moiety, and a pyrazole ring substituted with a pyridine, contributing to its diverse biological interactions.
Biological Activity Overview
Recent studies have indicated that compounds with similar structures exhibit a wide range of biological activities, including:
- Antitumor Activity : Pyrazole derivatives have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : Many pyrazole-based compounds demonstrate anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX) and reducing pro-inflammatory cytokine production .
- Antimicrobial Properties : Some derivatives show significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential as antibiotic agents .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as COX and lipoxygenase.
- Modulation of Signaling Pathways : The compound may interact with G protein-coupled receptors (GPCRs), influencing various signaling cascades related to cell proliferation and apoptosis .
- DNA Interaction : Pyrazole derivatives often exhibit the ability to intercalate into DNA, disrupting replication and transcription processes in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their pharmacological potential:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
